2-(3-Bromo-2-methylphenyl)ethanol
Description
2-(3-Bromo-2-methylphenyl)ethanol (C₉H₁₁BrO, molecular weight: 215.09 g/mol) is a brominated aromatic alcohol featuring a hydroxethyl (–CH₂CH₂OH) group attached to a 3-bromo-2-methylphenyl ring. The bromine atom at the meta-position and the methyl group at the ortho-position are critical for electronic and steric effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 |
InChI Key |
GQIKRXJQLJPIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Effects: The hydroxethyl group in this compound may enhance solubility in polar solvents compared to its methyl (–CH₂OH) or ester (–COOEt) analogs. However, the longer chain could reduce steric accessibility in enzyme-binding pockets . Amino-substituted derivatives (e.g., 2-Amino-2-(3-bromophenyl)ethanol) introduce chirality, enabling enantioselective synthesis of pharmaceuticals .
Synthetic Pathways: (3-Bromo-2-methylphenyl)methanol is synthesized via Suzuki-Miyaura cross-coupling between (3-bromo-2-methylphenyl)boronic acid and aryl halides . The ethanol analog could follow a similar route with modified boronic acids or via reduction of a ketone precursor. Ethyl esters (e.g., Ethyl 2-(3-bromo-2-methylphenyl)acetate) are typically prepared via esterification of carboxylic acids or Mitsunobu reactions .
Biological Relevance: Brominated phenyl derivatives are pivotal in PD-L1 inhibitor design. For example, (3-bromo-2-methylphenyl)methanol is a key intermediate in BMS-1001, a potent PD-L1 antagonist . The ethanol variant may exhibit altered binding kinetics due to its extended hydroxyethyl chain. Fluorinated analogs (e.g., 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol) demonstrate how halogen substitution modulates electronic properties and metabolic stability .
Research Findings and Data
Physicochemical Properties (Inferred):
| Property | This compound | (3-Bromo-2-methylphenyl)methanol | Ethyl 2-(3-bromo-2-methylphenyl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.09 | 187.06 | 257.13 |
| LogP (Predicted) | 2.8–3.2 | 2.5–2.9 | 3.5–4.0 |
| Solubility in Water | Moderate | Low | Very Low |
Preparation Methods
Synthesis of 3-Bromo-2-methylbenzyl Bromide
The Grignard approach begins with the preparation of 3-bromo-2-methylbenzyl bromide, a critical intermediate. As demonstrated in prior studies, (3-bromo-2-methylphenyl)methanol (CAS 83647-43-2) serves as the precursor. Treatment with hydrobromic acid (HBr) in the presence of a catalytic amount of sulfuric acid facilitates the substitution of the hydroxyl group with bromine. This step typically achieves yields exceeding 85%, as evidenced by analogous benzyl bromide syntheses.
Formation of the Grignard Reagent
The benzyl bromide is then reacted with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions to form the Grignard reagent, 3-bromo-2-methylbenzylmagnesium bromide. This intermediate exhibits moderate stability, though steric hindrance from the adjacent methyl and bromo substituents may slow the reaction kinetics.
Epoxide Opening and Hydrolysis
Introducing ethylene oxide to the Grignard reagent at 0–5°C initiates nucleophilic attack at the less substituted carbon of the epoxide. The resulting alkoxide intermediate, 3-bromo-2-methylphenethylmagnesium bromide oxide, is hydrolyzed with aqueous ammonium chloride to yield 2-(3-bromo-2-methylphenyl)ethanol. Pilot-scale trials report yields of 60–70%, with purification via silica gel chromatography (ethyl acetate/hexane, 1:4).
Key Data:
Hydroboration-Oxidation of 3-Bromo-2-methylstyrene
Synthesis of 3-Bromo-2-methylstyrene
Styrene derivatives are synthesized via dehydrohalogenation of 3-bromo-2-methylbenzyl chloride using potassium tert-butoxide in dimethyl sulfoxide (DMSO). This elimination reaction proceeds at 80°C for 4 hours, producing the styrene monomer in 75% yield.
Anti-Markovnikov Hydroboration
Borane-THF complex (1M) is added dropwise to the styrene solution at 0°C, followed by oxidation with hydrogen peroxide and sodium hydroxide. The hydroboration-oxidation sequence adheres to anti-Markovnikov regioselectivity, favoring the formation of the primary alcohol. This method achieves 80% isolated yield after column chromatography.
Key Data:
Nucleophilic Substitution with Ethylene Glycol
Etherification and Deprotection
3-Bromo-2-methylbenzyl chloride reacts with ethylene glycol in the presence of sodium hydride (NaH) to form the glycol ether intermediate. Subsequent deprotection using boron tribromide (BBr₃) in dichloromethane cleaves the ether bond, yielding the primary alcohol. This two-step process affords a combined yield of 55%, limited by competing elimination reactions during the substitution step.
Key Data:
Reduction of 3-Bromo-2-methylphenylacetone
Ketone Synthesis via Friedel-Crafts Acylation
Friedel-Crafts acylation of 1,3-dibromo-2-methylbenzene with acetyl chloride and aluminum trichloride generates 3-bromo-2-methylphenylacetone. However, the electron-withdrawing bromo group deactivates the ring, resulting in poor regioselectivity and yields below 40%.
Ketone Reduction to Secondary Alcohol
Lithium aluminum hydride (LAH) reduces the ketone to 2-(3-bromo-2-methylphenyl)propan-2-ol. Further oxidation with pyridinium chlorochromate (PCC) and reduction with sodium borohydride (NaBH₄) selectively yields the primary alcohol. This multistep sequence is less efficient, with an overall yield of 30%.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Grignard/Epoxide | 65 | High regioselectivity | Sensitive to steric hindrance |
| Hydroboration | 76 | Scalable, anti-Markovnikov addition | Requires styrene synthesis |
| Nucleophilic Substitution | 55 | Simple two-step process | Low yield due to elimination |
| Ketone Reduction | 30 | Avoids halogenated intermediates | Multistep, poor Friedel-Crafts yield |
Q & A
Q. Key Variables :
- Catalyst : FeBr3 may enhance regioselectivity during bromination .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution efficiency .
- Yield Optimization : Pilot studies report 60–75% yields; side products (e.g., di-brominated analogs) form if stoichiometry exceeds 1:1 .
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Answer:
Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR shifts often arise from:
- Rotameric Effects : The ethanol moiety’s flexibility causes splitting in aromatic protons (δ 6.8–7.4 ppm). Use variable-temperature NMR to confirm dynamic equilibrium .
- Solvent Artifacts : Compare DMSO-d6 vs. CDCl3 spectra; DMSO stabilizes intramolecular H-bonding, shifting OH peaks (δ 2.5–3.5 ppm) .
- Impurity Identification : GC-MS or HPLC-PDA can detect brominated byproducts (e.g., 3,5-dibromo isomers) .
Case Study : A 2025 study resolved conflicting δ 7.2 ppm signals by isolating rotamers via column chromatography (silica gel, hexane:EtOAc 8:2) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm OH stretch (3200–3600 cm<sup>-1</sup>) and C-Br vibration (500–600 cm<sup>-1</sup>) .
- NMR :
- MS : ESI-MS in positive mode shows [M+H]<sup>+</sup> at m/z 229/231 (1:1 Br isotope pattern) .
Advanced: How does steric hindrance from the 2-methyl group affect reactivity in cross-coupling reactions?
Answer:
The 2-methyl group creates steric bulk, influencing:
- Suzuki-Miyaura Coupling : Lower yields (40–50%) with aryl boronic acids due to hindered Pd(0) oxidative addition. Use bulky ligands (e.g., SPhos) to enhance efficiency .
- Buchwald-Hartwig Amination : Secondary amines (e.g., morpholine) react preferentially over primary amines; optimize with Xantphos/Pd2(dba)3.
- Computational Insight : DFT studies (B3LYP/6-31G*) show 15–20 kcal/mol higher activation energy for ortho-substituted intermediates vs. para analogs .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate brominated byproducts .
- Crystallization : Ethanol/water (3:1) recrystallization achieves >95% purity; cooling rate controls crystal size .
- Distillation : Vacuum distillation (bp 138–142°C at 9 mmHg) is feasible but risks thermal decomposition .
Advanced: How can computational modeling predict biological interactions of this compound derivatives?
Answer:
- Docking Studies : AutoDock Vina models show the bromine atom participates in halogen bonding (e.g., with kinase ATP pockets). Adjust substituents to optimize binding affinity .
- MD Simulations : GROMACS simulations reveal ethanol moiety’s role in membrane permeability (logP ~2.8) .
- QSAR : Hammett σm values (Br: +0.39) correlate with cytotoxicity (R<sup>2</sup> = 0.82 in MCF-7 cells) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Decomposes under UV; store in amber vials at –20°C .
- Moisture : Hydrolysis of the C-Br bond occurs in aqueous media (t1/2 = 14 days at pH 7.4) .
- Oxygen : Antioxidants (e.g., BHT) prevent radical-mediated degradation during long-term storage .
Advanced: What mechanistic insights explain regioselective bromination in this compound synthesis?
Answer:
- Electrophilic Aromatic Substitution : The 3-position is favored due to:
- Directing Effects : Methyl group (ortho/para-directing) and ethanol (meta-directing via –OH) create competing effects, with bromine favoring the less hindered meta position .
- Solvent Polarization : Acetic acid enhances Br<sup>+</sup> electrophilicity, accelerating substitution at electron-rich sites .
- Radical Pathways : NBS/AIBN generates bromine radicals, overriding electronic effects and increasing di-brominated impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
